(2Z)-2-Cyano-2-(hydroxyimino)acetamide

Peptide Synthesis Racemization Suppression Coupling Reagent

Secure high-purity (≥98%) (2Z)-2-cyano-2-(hydroxyimino)acetamide for demanding peptide synthesis and cymoxanil precursor applications. Its planar cyanoxime structure achieves 81.4% yield and only 3.0% epimerization in bulky residue couplings, markedly outperforming HOSu. Higher pKa (5.2 vs. 4.6 for Oxyma) prevents over-activation side reactions. Ideal for Fmoc introduction and systemic fungicide R&D. Verify chiral integrity.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
Cat. No. B7878686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-Cyano-2-(hydroxyimino)acetamide
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC(#N)C(=NO)C(=O)N
InChIInChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)
InChIKeyCAFXGFHPOQBGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Versatile Cyanoxime Scaffold for Peptide Synthesis and Agrochemical Development


(2Z)-2-Cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5, C3H3N3O2, MW: 113.08) is a cyanoxime compound featuring both a cyano and a hydroxyimino group on an acetamide backbone . Its planar structure and electron-withdrawing cyano substituent confer unique reactivity, making it a valuable building block in pharmaceutical and agricultural research [1]. This compound is recognized for its role as a direct precursor to the systemic fungicide cymoxanil and as a high-performance additive in peptide coupling reactions [2].

Why Generic Substitution of (2Z)-2-Cyano-2-(hydroxyimino)acetamide Fails in Demanding Applications


In both peptide synthesis and fungicide development, the performance of (2Z)-2-cyano-2-(hydroxyimino)acetamide is highly sensitive to its exact molecular structure. Minor modifications to the oxime or amide groups—such as esterification to ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or substitution with N-hydroxysuccinimide (HOSu)—result in dramatically different reactivity profiles, epimerization rates, and biological activities [1]. As demonstrated in direct comparative studies, generic substitution without accounting for these quantifiable differences leads to suboptimal yields, unacceptable loss of chiral integrity, or loss of curative fungicidal action [2].

Quantitative Differentiation of (2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Comparative Data Guide for Scientific Procurement


Peptide Coupling Efficiency and Epimerization Suppression vs. HOSu and Oxyma

In a direct head-to-head comparison for Z-Phg-Pro-NH₂ dipeptide synthesis using DIC in DMF at room temperature, (2Z)-2-cyano-2-(hydroxyimino)acetamide (AmOx, 7) achieved an 81.4% yield with only 3.0% epimerization. This represents a 11.1 percentage-point yield improvement over HOSu (70.3% yield) and a 10-fold reduction in epimerization (32.7% for HOSu). While Oxyma (3) provided a higher yield (89.9%) and lower epimerization (1.0%), AmOx's intermediate reactivity is advantageous when controlled acylation is required to preserve sensitive functional groups [1].

Peptide Synthesis Racemization Suppression Coupling Reagent

Superior Stereochemical Retention in Tripeptide Assembly vs. HOSu

In the more demanding Z-Phe-Val-Pro-NH₂ tripeptide model, (2Z)-2-cyano-2-(hydroxyimino)acetamide (AmOx, 7) yielded 66.7% product with 14.8% epimerization. In contrast, HOSu (4) produced a higher yield (73.1%) but with significantly greater loss of chiral integrity (24.7% epimerization). Oxyma (3) outperformed both (89.8% yield, 12.8% epimerization), but AmOx's lower yield is offset by its superior configurational retention relative to HOSu, making it a preferred choice when chiral purity is paramount [1].

Peptide Synthesis Epimerization Coupling Reagent

Modulated Acidity (pKa) Enables Controlled Reactivity vs. Oxyma

The oxime hydroxyl pKa of (2Z)-2-cyano-2-(hydroxyimino)acetamide (AmOx, 7) is 5.2, compared to 4.6 for ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma, 3). This 0.6 unit higher pKa translates to a lower concentration of the reactive oximate anion under typical coupling conditions, providing a more controlled acylation environment. This property is particularly beneficial for activating amino acids with labile side chains or for aqueous-phase peptide ligations where excessive reactivity leads to hydrolysis [1].

Oxime Additive pKa Reactivity

Curative Fungicidal Activity Differentiates from Protective-Only Agents

Unlike most conventional protective fungicides that must be applied before pathogen attack, (2Z)-2-cyano-2-(hydroxyimino)acetamide and its derivatives exhibit systemic and curative properties. They can eradicate existing fungal infections, including potato/tomato late blight (Phytophthora infestans) and downy mildews, even when applied after disease establishment. This curative action contrasts sharply with protectant-only agents such as mancozeb or chlorothalonil, which provide no post-infection control [1]. While quantitative EC50 values for the parent compound are not reported in the patent, its derivative cymoxanil demonstrates EC50 values ranging from 0.0084 to 8.23 µg/mL against various Phytophthora species [2].

Fungicide Curative Activity Plant Disease

Optimal Research and Industrial Application Scenarios for (2Z)-2-Cyano-2-(hydroxyimino)acetamide Based on Quantitative Evidence


Peptide Synthesis Requiring High Stereochemical Fidelity with Controlled Reactivity

Use (2Z)-2-cyano-2-(hydroxyimino)acetamide as a coupling additive when synthesizing peptides containing bulky or sensitive residues (e.g., α-aminoisobutyric acid, N-methyl amino acids). Its 81.4% yield and 3.0% epimerization in demanding models demonstrate superior chiral retention compared to HOSu, while its higher pKa (5.2 vs. 4.6 for Oxyma) reduces the risk of over-activation and side reactions [1].

Synthesis of Active Carbonates for Fmoc Protection

Employ this compound to construct water-soluble active carbonates for the efficient introduction of fluorenylmethoxycarbonyl (Fmoc) groups. The cyanoacetamido oxime scaffold minimizes dipeptide impurity formation, a key advantage over benzotriazole-based reagents [1].

Development of Curative Agricultural Fungicides

Utilize (2Z)-2-cyano-2-(hydroxyimino)acetamide as a key intermediate for synthesizing systemic and curative fungicides targeting Phytophthora and downy mildew pathogens. Its unique ability to eradicate established infections—unlike protectant-only alternatives—supports the development of reactive disease management products [2].

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